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molecular formula C6H10Cl2O B8762653 1,6-Dichlorohexan-2-one

1,6-Dichlorohexan-2-one

Cat. No. B8762653
M. Wt: 169.05 g/mol
InChI Key: LIOIEWPUGWMDPT-UHFFFAOYSA-N
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Patent
US04362736

Procedure details

In 300 ml of ehter solution of diazomethane prepared from 43 g of p-tosyl-N-methyl-N-nitrosoacetamide was added under stirring 30 ml of ether solution of 8 g of 5-chlorovalerylchloride dropwise at -5° to 0° C., and the solution was allowed to stand at the same temperature for 2 hours. Hydrogen chloride gas was passed through the reaction solution at 0° C. and the solution was allowed to stand at the same temperature for 0.5 hours. To the solution was added 100 ml of water and the ether layer was separated. The aqueous layer was further extracted twice each time with 100 ml of ether. The ether layers were combined and the obtained ether solution was dried over anhydrous magnesium sulfate and the solvent was distilled away and the residue was distilled under reduced pressure to provide 8.2 g of 1,6-dichloro-2-hexanone showing a boiling point of 120° to 125° C. (14 mm Hg). ##STR51##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
p-tosyl-N-methyl-N-nitrosoacetamide
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+](=C)=[N-].[CH3:4]COCC.[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](Cl)=[O:15].[ClH:17]>O>[Cl:17][CH2:4][C:14](=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
p-tosyl-N-methyl-N-nitrosoacetamide
Quantity
43 g
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
8 g
Type
reactant
Smiles
ClCCCCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was passed through the reaction solution at 0° C.
WAIT
Type
WAIT
Details
to stand at the same temperature for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted twice each time with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the obtained ether solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(CCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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